6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

6-Chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1447606-74-7) is a heterocyclic building block (C₈H₇ClN₄O, MW=210.62 g/mol) that fuses a [1,2,4]triazolo[4,3-b]pyridazine core with a 3-oxetane substituent and a reactive 6-chloro handle. The parent scaffold is a recognized kinase inhibitor framework, with demonstrated activity against c-Met (IC50 ~0.163 µM), Pim-1 (IC50 ~0.283 µM), and LRRK2 G2019S , while the oxetane ring introduces favorable sp³-character, polarity, and metabolic stability exploited in multiple FDA-approved drugs (e.g., Paclitaxel, Cabazitaxel).

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
CAS No. 1447606-74-7
Cat. No. B11891129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine
CAS1447606-74-7
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C8H7ClN4O/c9-6-1-2-7-10-11-8(13(7)12-6)5-3-14-4-5/h1-2,5H,3-4H2
InChIKeyTZLAAMYQPBDNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1447606-74-7): Procurement & Differentiation Guide for a Kinase-Focused Oxetane Building Block


6-Chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1447606-74-7) is a heterocyclic building block (C₈H₇ClN₄O, MW=210.62 g/mol) that fuses a [1,2,4]triazolo[4,3-b]pyridazine core with a 3-oxetane substituent and a reactive 6-chloro handle. The parent scaffold is a recognized kinase inhibitor framework, with demonstrated activity against c-Met (IC50 ~0.163 µM), Pim-1 (IC50 ~0.283 µM), and LRRK2 G2019S [1], while the oxetane ring introduces favorable sp³-character, polarity, and metabolic stability exploited in multiple FDA-approved drugs (e.g., Paclitaxel, Cabazitaxel) . This compound is categorized as a Research Building Block with no published in-house biological data, but its privileged architecture makes it a strategic intermediate for medicinal chemistry programs targeting specific kinase sub-types, particularly where improved selectivity, solubility, or metabolic stability over simpler aryl or methyl counterparts is sought.

Why a Simple 6-Chloro-triazolopyridazine Cannot Substitute for the 3-Oxetane Derivative (1447606-74-7)


Generic substitution within the triazolo[4,3-b]pyridazine class is scientifically invalid because the 3-position substituent is a critical determinant of kinase selectivity, potency, and drug-like properties. Analogues bearing 3-aryl, 3-methyl, or 3-thioether groups—such as the extensively studied c-Met/Pim-1 inhibitor scaffolds—exhibit distinct structure-activity relationships (SAR) and selectivity fingerprints that cannot be extrapolated to the 3-oxetane analogue [1]. The oxetane ring functions simultaneously as a hydrogen-bond acceptor, a metabolic soft-spot shield, and a vector for three-dimensional binding-pocket engagement, whereas aryl or methyl substituents at the same position present flat hydrophobic surfaces or lack hydrogen-bonding capacity entirely [2]. Consequently, SAR does not transfer across substituent types: two compounds with identical core and halide handles but differing 3-substituents can display orders-of-magnitude differences in kinase selectivity and metabolic stability, making the 3-oxetane variant non-interchangeable if the project goal is to access oxetane-specific binding modes, solubility profiles, or IP space.

Head-to-Head and Class-Level Differentiation Evidence for 6-Chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine


Differentiation Through the Oxetane Ring: Enhanced Polarity and Hydrogen-Bond Acceptor Strength vs. 3-Aryl or 3-Methyl Analogues

The 3-oxetane substituent in the target compound provides a strong hydrogen-bond acceptor capacity (oxetane oxygen serves as a good HBA, facilitating specific binding interactions within kinase active sites) and elevated polarity (lowering LogD and improving aqueous solubility), in direct structural contrast to 3-aryl or 3-methyl analogues that are more lipophilic and lack HBA functionality at this vector [1]. This constitutes a differentiating feature for projects requiring reduced lipophilicity to mitigate CYP inhibition/nonspecific binding, without sacrificing kinase hinge-binding affinity provided by the conserved triazolopyridazine core [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Potent and Selective Class-Level Kinase Inhibition: [1,2,4]Triazolo[4,3-b]pyridazine Scaffold vs. Common Kinase Scaffolds

While no direct biochemical data exist for the target compound, the [1,2,4]triazolo[4,3-b]pyridazine scaffold itself has demonstrated potent kinase inhibition in multiple independent studies. A representative 3-aryl-6-amino analogue (compound 4g) inhibited c-Met with an IC50 of 0.163 ± 0.01 µM and Pim-1 with an IC50 of 0.283 ± 0.01 µM, whereas the less elaborated derivative 4a showed significantly weaker activity (cross-study comparable) [1]. Furthermore, triazolo[4,3-b]pyridazine-based inhibitors have demonstrated unprecedented selectivity for the LRRK2 G2019S Parkinson's disease mutant over wild-type LRRK2 in biochemical assays, highlighting the scaffold's inherent selectivity potential [2].

Kinase Inhibition c-Met Pim-1 LRRK2

High Assay-Ready Purity vs. Lower-Purity or Non-Commercial Competitor Building Blocks

The target compound is commercially supplied at ≥97% purity (Alichem: 97%; MolCore: NLT 98%), with quality assurance under ISO certification suitable for global pharmaceutical R&D and QC requirements [1] . In contrast, many generic triazolopyridazine building blocks (e.g., simple 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, CAS 28593-24-0) are often listed at lower purity (typically 95%) or lack documented quality certifications [2]. The existence of MDL number MFCD25542201 further indicates formal registration and structure verification [3].

Chemical Sourcing Purity Specification Medicinal Chemistry Supply

Unique Synthetic Versatility from Dual Functional Handles vs. Singly-Reactive Analogues

The compound offers two chemically orthogonal reactive handles: the 6-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides [1], while the oxetane ring can participate in ring-opening reactions with nucleophiles or serve as a robust 3D building block [2]. This dual-reactivity profile is absent in 3-methyl or 3-aryl triazolopyridazine analogues, which offer only the 6-chloro functionalization vector. The oxetane moiety also enables specialized transformations (e.g., oxetane opening/functionalization) not accessible with other 3-substituents, greatly expanding accessible chemical space from a single starting material [2].

Parallel Synthesis Library Production Click Chemistry Nucleophilic Aromatic Substitution

Optimal Deployment Scenarios for 6-Chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine Based on Differentiated Evidence


Kinase-Focused Fragment Elaboration or Lead Optimization Targeting c-Met, Pim-1, or LRRK2

In kinase drug discovery programs where the triazolopyridazine core has already been validated (e.g., c-Met IC50 ~0.163 µM for analogue 4g, LRRK2 G2019S selectivity established), this oxetane building block serves as a strategic intermediate for the rapid, parallel installation of diverse amine, thiol, or alcohol nucleophiles at the 6-position via SNAr. The oxetane provides a pre-installed solubilizing and metabolically stable 3D vector, eliminating the need for post-hoc polarity adjustment typically required with 3-aryl lead compounds [1].

Metabolic Stability and Solubility-Driven Scaffold Hopping from Lipophilic Kinase Hits

For hit compounds bearing a 3-aryl-triazolopyridazine with high LogP (>3.0), poor solubility, or metabolic liabilities (e.g., CYP3A4 inhibition from lipophilic aryl groups), the 3-oxetane variant offers a scaffold-hopping replacement that reduces lipophilicity by 0.5–2 log units while retaining the kinase recognition motif. This substitution has been validated in multiple FDA-approved oxetane-containing drugs (Paclitaxel, Docetaxel, Cabazitaxel, Orlistat) where the oxetane ring improves metabolic stability and pharmacokinetic profiles [1].

High-Throughput Library Synthesis with Two Orthogonal Diversification Points

Medicinal chemistry groups building a focused kinase library can exploit the two orthogonal reactive handles: (1) derivatize at the 6-Cl position with a wide range of amines/alcohols/thiols via SNAr to generate library diversity; (2) retain the oxetane ring intact for favorable ADME properties, or trigger controlled ring-opening with nucleophiles to access a second dimension of chemical space. This dual-reactivity reduces the number of distinct starting materials required, lowering procurement costs and simplifying logistics [1]. Commercial availability at ≥97% purity with ISO certification ensures reproducible library quality from batch to batch .

IP Generation Around Triazolopyridazine-Based Kinase Inhibitors with Non-Aromatic 3-Substituents

When existing patents heavily cover 3-aryl, 3-heteroaryl, and 3-alkyl substituted triazolopyridazines (e.g., WO2013045519A1 for Rev-Erb agonists, EP2081937B1 for kinase modulators), the 3-oxetane substituent offers a distinct non-aromatic, saturated heterocyclic replacement that can carve novel IP space. The oxetane's unique combination of HBA capability, 3D geometry, and metabolic shielding differentiates it from all aromatic and aliphatic alternatives, supporting composition-of-matter and method-of-use claims that avoid crowded prior art [1].

Quote Request

Request a Quote for 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.